

Spectroscopic Profile of 3-Bromothiophene-2-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromothiophene-2-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromothiophene-2-carbonitrile** (CAS No. 18791-98-5), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of **3-Bromothiophene-2-carbonitrile** is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a complete analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of directly available experimental NMR data for **3-Bromothiophene-2-carbonitrile** in the searched literature, the following data for the closely related compound, 3-bromothiophene, is provided for comparative purposes. The presence of the electron-withdrawing nitrile group at the C2 position in **3-Bromothiophene-2-carbonitrile** is expected to induce downfield shifts for the adjacent protons and carbons.

Table 1: ^1H NMR Spectral Data of 3-Bromothiophene in CDCl_3 [\[1\]](#)

Proton	Chemical Shift (δ , ppm)
H2	~7.28
H4	~7.06
H5	~7.28

Table 2: ^{13}C NMR Spectral Data of 3-Bromothiophene in CDCl_3 ^[1]

Carbon	Chemical Shift (δ , ppm)
C2	122.9
C3	110.1
C4	129.0
C5	126.0

Infrared (IR) Spectroscopy

The following table summarizes the key absorption bands observed in the Fourier-transform infrared (FTIR) spectrum of **3-Bromothiophene-2-carbonitrile**. The presence of the nitrile and the substituted thiophene ring are the most characteristic features.

Table 3: Key FT-IR Absorption Bands of **3-Bromothiophene-2-carbonitrile**

Wavenumber (cm^{-1})	Functional Group Assignment
~2225	$\text{C}\equiv\text{N}$ (Nitrile) stretching
~3100	Aromatic C-H stretching
~1520, ~1420	$\text{C}=\text{C}$ (Thiophene ring) stretching
~830	C-H out-of-plane bending
~740	C-S stretching

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **3-Bromothiophene-2-carbonitrile**. The presence of bromine is readily identified by the characteristic isotopic pattern in the mass spectrum.

Table 4: Mass Spectrometry Data for **3-Bromothiophene-2-carbonitrile**

m/z (amu)	Interpretation
187	Molecular ion peak $[M]^+$ (with ^{79}Br isotope)
189	Molecular ion peak $[M+2]^+$ (with ^{81}Br isotope)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-Bromothiophene-2-carbonitrile** is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- ^1H NMR Spectroscopy:
 - The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.
 - A sufficient number of scans (typically 16-32) are acquired to obtain a good signal-to-noise ratio.
 - The data is processed by Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.
- ^{13}C NMR Spectroscopy:

- The ^{13}C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ^1H instrument).
- Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
- A larger number of scans is typically required (1024 or more) due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid **3-Bromothiophene-2-carbonitrile** is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition:
 - An FT-IR spectrometer is used to record the spectrum.
 - A background spectrum of the KBr pellet holder or the empty ATR crystal is recorded first.
 - The sample is then placed in the spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

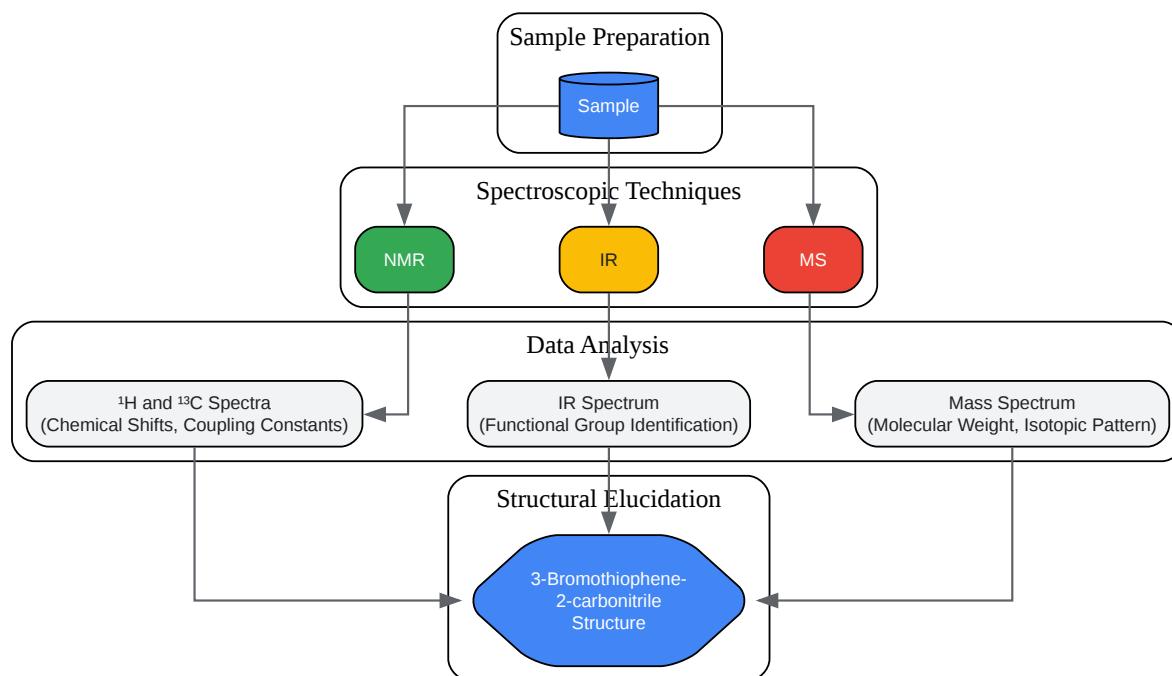
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **3-Bromothiophene-2-carbonitrile** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Electron ionization (EI) is a common method for this type of molecule. In this process, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of **3-Bromothiophene-2-carbonitrile** using the described spectroscopic methods.



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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromothiophene-2-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099437#spectroscopic-data-for-3-bromothiophene-2-carbonitrile-nmr-ir-ms>

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